CK-1δ Enzyme Inhibition: Complete Loss of Potency Due to 4-Chloro Substitution vs. Unsubstituted Benzothiazole Core
In a direct head-to-head comparison within the same published dataset, the 4-chloro benzothiazole modification present in the target compound (structurally validated by analog Compound 19) abolishes CK-1δ inhibitory activity. Compound 19 (N-(4-chlorobenzothiazol-2-yl)-2-(3-chlorophenyl)acetamide) achieved only 20% inhibition at 10 µM against recombinant human CK-1δ [1]. In stark contrast, the unsubstituted benzothiazole analog MR-3.15 (Compound 45: N-(benzothiazol-2-yl)-2-phenylacetamide) exhibited an IC50 of 0.33 ± 0.03 µM in the identical assay, representing a complete functional dichotomy driven solely by the 4-chloro moiety [1]. The original hit compound MR-3.15 (3-Cl phenyl variant) showed an IC50 of 0.85 ± 0.10 µM under the same conditions [1].
| Evidence Dimension | CK-1δ enzymatic inhibition (recombinant human CK-1δ, in vitro kinase assay) |
|---|---|
| Target Compound Data | Compound 19 (4-Cl benzothiazole surrogate): %Inhibition @10 µM = 20%; IC50 not calculable (>10 µM) |
| Comparator Or Baseline | MR-3.15 (unsubstituted benzothiazole, 3-Cl phenyl): IC50 = 0.85 ± 0.10 µM; Compound 45 (unsubstituted benzothiazole, unsubstituted phenyl): IC50 = 0.33 ± 0.03 µM |
| Quantified Difference | ≥11.8-fold reduction in inhibition relative to MR-3.15; ≥30-fold reduction relative to Compound 45. Functional classification changes from 'potent inhibitor' to 'inactive'. |
| Conditions | Recombinant human CK-1δ enzyme, in vitro kinase inhibition assay; %Inhibition measured at 10 µM compound concentration; IC50 values determined for compounds exceeding 60% inhibition at screening concentration. Reference: Salado et al., J. Med. Chem. 2014, Table 4. |
Why This Matters
This quantifies the compound as a negative control or selectivity probe within the CK-1δ series, making it invaluable for dissecting on-target vs. off-target effects where inhibition of CK-1δ is undesirable or must be excluded.
- [1] Salado, I. G., et al. Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 2014, 57(6), 2755–2772. (Table 4: Compounds 19, MR-3.15, and 45) View Source
